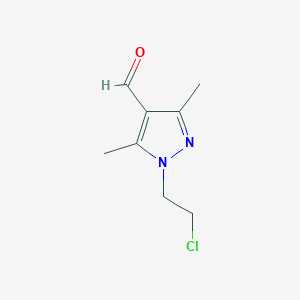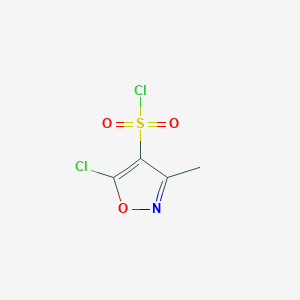![molecular formula C14H19BN2O2 B1423169 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine CAS No. 1111637-95-6](/img/structure/B1423169.png)
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine
Descripción general
Descripción
The compound “3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine” is a type of organic compound . It is related to the class of compounds known as boronic esters . The compound has a molecular weight of 276.14 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H21BO4/c1-10-7-11 (13 (17)18-6)9-12 (8-10)16-19-14 (2,3)15 (4,5)20-16/h7-9H,1-6H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
One of the primary scientific applications of 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine is in the field of synthesis and structural analysis. This compound and its related structures are often synthesized through multi-step substitution reactions. The structural properties of these compounds are confirmed using various spectroscopic methods like FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. Additionally, single-crystal X-ray diffraction is used for crystallographic and conformational analyses. Molecular structures are further calculated using density functional theory (DFT), providing insights into their physicochemical properties (Huang et al., 2021).
Application in Polymer Chemistry
Another significant application area is in polymer chemistry, particularly in the synthesis of deeply colored polymers containing specific structural units. These polymers, synthesized through palladium-catalyzed polycondensation, show potential in various fields due to their solubility in common organic solvents and distinctive color properties. The molecular weights and solubility characteristics of these polymers make them suitable for a range of applications (Welterlich et al., 2012).
Role in Drug Discovery and Medicinal Chemistry
In medicinal chemistry, derivatives of this compound are used in the synthesis of compounds with potential antitumor activity. For example, nortopsentin analogues, which are 1H-pyrrolo[2,3-b]pyridine derivatives, have been synthesized and studied for their biological effects in models of diffuse malignant peritoneal mesothelioma. These compounds, acting as cyclin-dependent kinase 1 inhibitors, have shown to reduce cell proliferation and induce apoptotic responses in experimental models (Carbone et al., 2013).
Luminescent Properties in Conjugated Polymers
The compound is also involved in the synthesis of conjugated polymers with luminescent properties. These polymers, created through Suzuki coupling reactions, exhibit brilliant colors and have potential applications in various optical and electronic devices due to their unique emission properties. The solubility and photoluminescence of these polymers in different states are key factors determining their suitability for practical applications (Zhu et al., 2007).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause drowsiness or dizziness . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Mecanismo De Acción
Mode of Action
Boronic esters, such as the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group present in this compound, are known to be involved in various chemical reactions . They can undergo transformations such as borylation , hydroboration , and coupling with aryl iodides , which could potentially alter the function of their biological targets.
Biochemical Pathways
Given the reactivity of boronic esters, it’s plausible that this compound could interfere with a variety of biochemical processes, particularly those involving nucleophilic attack .
Pharmacokinetics
The compound’s molecular weight (20807 g/mol ) and its predicted density (0.99±0.1 g/cm3 ) suggest that it may have reasonable bioavailability.
Análisis Bioquímico
Biochemical Properties
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including those involved in metabolic pathways and signal transduction. For instance, it can act as an inhibitor for certain enzymes, thereby modulating their activity and influencing the overall biochemical pathway. The nature of these interactions often involves the binding of the dioxaborolan group to the active site of the enzyme, leading to inhibition or activation depending on the enzyme’s function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes. Additionally, it has been shown to impact cellular metabolism by modulating the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules, including enzymes and proteins. The dioxaborolan group is known to form stable complexes with various biomolecules, leading to enzyme inhibition or activation. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation. Long-term studies have also indicated that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, this compound has been shown to have minimal toxic effects and can effectively modulate enzyme activity and gene expression. At higher dosages, toxic or adverse effects have been observed, including cellular damage and disruption of normal metabolic processes. These threshold effects highlight the importance of dosage optimization in the application of this compound in biochemical research .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes. For instance, it can inhibit enzymes involved in glycolysis and the citric acid cycle, thereby affecting the overall energy production within the cell. Additionally, this compound can interact with cofactors such as NADH and FADH2, further influencing metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve several key mechanisms. This compound can be transported across cell membranes through specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus. The distribution of this compound within tissues is influenced by its chemical properties, including its solubility and stability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been shown to localize to specific compartments within the cell, including the nucleus, mitochondria, and endoplasmic reticulum. The targeting of this compound to these compartments is often mediated by specific targeting signals and post-translational modifications. The subcellular localization of this compound can influence its activity, particularly in terms of its interactions with enzymes and other biomolecules .
Propiedades
IUPAC Name |
3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BN2O2/c1-9-7-16-12-11(9)6-10(8-17-12)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFLHDCFYJJJEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(NC=C3C)N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201131189 | |
| Record name | 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201131189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111637-95-6 | |
| Record name | 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1111637-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201131189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



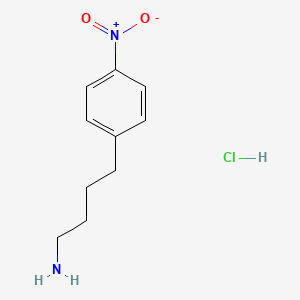
![{2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl}(methyl)amine](/img/structure/B1423088.png)
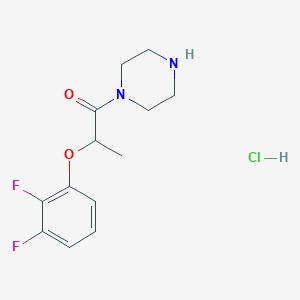
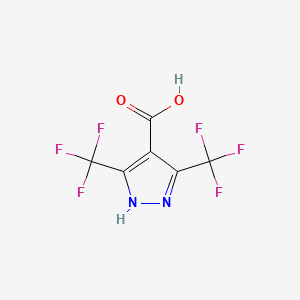


![Methyl 2-[(6-methylpyridin-2-yl)amino]acetate](/img/structure/B1423098.png)


